molecular formula C16H21FN2O3S B4633748 N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4633748
M. Wt: 340.4 g/mol
InChI Key: DQYZYELIAZUKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by a cyclopropyl group attached to a piperidine ring, which is further substituted with a 4-fluorophenyl group and a methanesulfonyl group. The unique structure of this compound makes it a subject of interest for various scientific research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalizationThe methanesulfonyl group is then added using sulfonylation reagents such as methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-4-fluorophenyl)-4-(5-oxo-1H-1,2,4-triazol-4-yl)piperidine-1-carboxamide
  • 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

Uniqueness

N-CYCLOPROPYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the 4-fluorophenyl and methanesulfonyl groups contribute to its potential pharmacological activity .

Properties

IUPAC Name

N-cyclopropyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-14-3-1-12(2-4-14)11-23(21,22)19-9-7-13(8-10-19)16(20)18-15-5-6-15/h1-4,13,15H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYZYELIAZUKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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